molecular formula C6H8O B1529724 (1-Ethynylcyclopropyl)methanol CAS No. 871476-77-6

(1-Ethynylcyclopropyl)methanol

Cat. No. B1529724
CAS RN: 871476-77-6
M. Wt: 96.13 g/mol
InChI Key: QZNDCPWWVJPXHN-UHFFFAOYSA-N
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Description

(1-Ethynylcyclopropyl)methanol, also known as ECPM, is a cyclic organic compound that consists of a cyclopropyl ring linked to a hydroxymethyl group and an ethynyl group . It is commonly used as a reagent in organic synthesis.


Molecular Structure Analysis

The molecular formula of (1-Ethynylcyclopropyl)methanol is C6H8O . Its structure includes a cyclopropyl ring, an ethynyl group, and a hydroxymethyl group .

Scientific Research Applications

Methanol in Biotechnological Applications

Methanol is recognized for its potential as a valuable feedstock in biotechnology, particularly due to its availability and the possibility of production from renewable resources. Methylotrophic microorganisms, like Methylobacterium extorquens, have been studied extensively for their ability to utilize methanol as a carbon and energy source. These studies focus on understanding the metabolism of methanol in such microorganisms and leveraging this knowledge for the engineering of value-added products from methanol, demonstrating its significance in biotechnological applications (Ochsner et al., 2014).

Synthetic Methylotrophy

Advancements in synthetic biology have led to the development of non-native methylotrophs, such as Escherichia coli and Corynebacterium glutamicum, engineered to utilize methanol as a carbon source. This is achieved through the introduction of the ribulose monophosphate (RuMP) cycle into these organisms, allowing for the assimilation of methanol for growth and chemicals production. Such research underscores the potential of methanol as a substrate for large-scale bioproduction of fuels and chemicals, highlighting its importance in synthetic biology (Antoniewicz, 2019).

Methanol in Chemical Synthesis

Research on methanol extends to its role in chemical synthesis, such as in the development of homogeneous iridium catalysts that enable direct C–C coupling of methanol with allenes. This process results in the formation of higher alcohols incorporating all-carbon quaternary centers, showcasing methanol's utility in the synthesis of complex organic molecules without generating stoichiometric by-products (Moran et al., 2011).

Methanol in Industrial Catalysis

Methanol's role in industrial catalysis, particularly in the synthesis of methanol from hydrogen and carbon monoxide over Cu/ZnO/Al2O3 catalysts, is well-documented. The active sites of these catalysts, which are crucial for their performance, have been identified as Cu steps decorated with Zn atoms. This understanding is vital for the rational design of efficient catalysts for methanol production, illustrating the broader implications of methanol in industrial processes (Behrens et al., 2012).

Future Directions

(1-Ethynylcyclopropyl)methanol has potential applications in various fields of research and industry. The development of sustainable processes for methanol synthesis, including the use of non-fossil sources of organic carbon, is an important area of future research .

properties

IUPAC Name

(1-ethynylcyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-6(5-7)3-4-6/h1,7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNDCPWWVJPXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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